3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
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Overview
Description
3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes benzylamino and hydroxyethylamino groups attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-aminonicotinonitrile with benzylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-quinoline-2,4-dione
- 3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-pyridine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of both benzylamino and hydroxyethylamino groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
372180-88-6 |
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Molecular Formula |
C20H25N5O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(benzylamino)-7-ethyl-1-(2-hydroxyethylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C20H25N5O/c1-2-25-10-8-16-17(12-21)19(23-13-15-6-4-3-5-7-15)24-20(18(16)14-25)22-9-11-26/h3-7,26H,2,8-11,13-14H2,1H3,(H2,22,23,24) |
InChI Key |
XEFHXANTZBMWQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C(=NC(=C2C#N)NCC3=CC=CC=C3)NCCO |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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